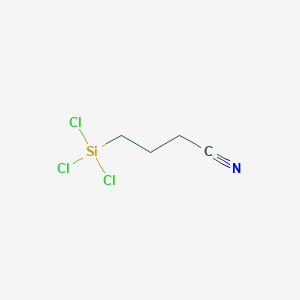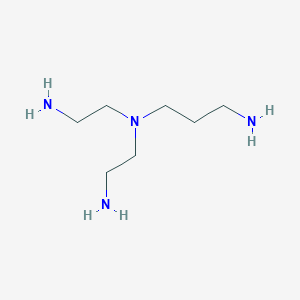
N,N-Bis(2-aminoethyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-aminoethyl)-1,3-propanediamine, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. BAPTA is a chelating agent that binds to calcium ions, making it an essential tool for studying calcium signaling pathways in cells.
Mecanismo De Acción
BAPTA binds to calcium ions, forming a stable complex that prevents calcium from interacting with cellular proteins. This allows researchers to selectively manipulate calcium signaling pathways in cells. BAPTA has a high affinity for calcium ions, making it an effective tool for studying calcium signaling.
Efectos Bioquímicos Y Fisiológicos
BAPTA has a wide range of biochemical and physiological effects on cells. By chelating calcium ions, BAPTA can modulate cellular processes that are dependent on calcium signaling. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to myosin. BAPTA can also inhibit neurotransmitter release by preventing calcium ions from entering the presynaptic terminal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAPTA has several advantages for lab experiments. It is a highly specific tool for studying calcium signaling pathways and has a high affinity for calcium ions. BAPTA is also relatively stable and easy to use in experiments. However, BAPTA has some limitations. It can affect cellular processes that are not directly related to calcium signaling, and its effects can be difficult to interpret in complex cellular systems.
Direcciones Futuras
There are several future directions for the use of BAPTA in scientific research. One area of interest is the development of new BAPTA derivatives that have improved specificity and affinity for calcium ions. Another area of interest is the use of BAPTA in vivo to study calcium signaling in animal models. Finally, BAPTA could be used in combination with other tools, such as optogenetics, to study complex cellular processes in real-time.
Conclusion
In conclusion, BAPTA is a powerful tool for studying calcium signaling pathways in cells. Its ability to chelate calcium ions allows researchers to selectively manipulate calcium signaling and study its effects on cellular processes. BAPTA has several advantages for lab experiments, but also has limitations that must be considered. Future research on BAPTA and its derivatives will continue to advance our understanding of calcium signaling and its role in cellular processes.
Métodos De Síntesis
BAPTA is synthesized by reacting 1,3-propanediamine with ethylene glycol diglycidyl ether. The resulting compound is then reacted with 2-aminoethanol to form BAPTA. The synthesis of BAPTA requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
BAPTA is widely used in scientific research to study calcium signaling pathways in cells. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. BAPTA is used to chelate calcium ions, allowing researchers to study the effects of calcium signaling on cellular processes.
Propiedades
Número CAS |
13002-64-7 |
|---|---|
Nombre del producto |
N,N-Bis(2-aminoethyl)-1,3-propanediamine |
Fórmula molecular |
C7H20N4 |
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
N',N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |
Clave InChI |
VHCPBLNDTKVHTI-UHFFFAOYSA-N |
SMILES |
C(CN)CN(CCN)CCN |
SMILES canónico |
C(CN)CN(CCN)CCN |
Sinónimos |
2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)

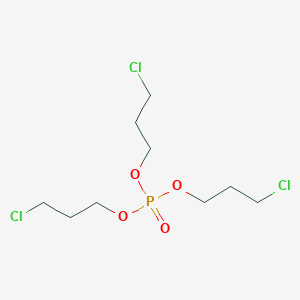

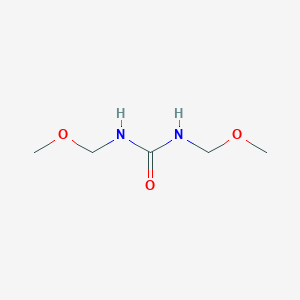

![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
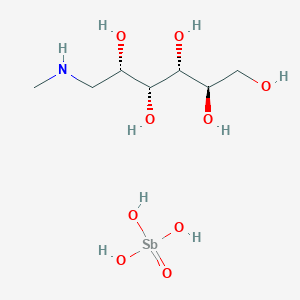


![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
